molecular formula C5H7NO2S B083924 4-Oxazolidinone, 3-ethyl-2-thioxo- CAS No. 10574-66-0

4-Oxazolidinone, 3-ethyl-2-thioxo-

Cat. No. B083924
CAS RN: 10574-66-0
M. Wt: 145.18 g/mol
InChI Key: ZILKBTSQUZJHOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Oxazolidinone derivatives often involves cyclization reactions and modifications to introduce various substituents, enhancing their chemical diversity and potential applications. For instance, the use of chiral auxiliary-bearing isocyanides as synthons has been reported for the synthesis of fluorescent oxazolidinone derivatives (Tang & Verkade, 1996). Additionally, enzymatic synthesis approaches have been explored for creating 3-ethyl-1,3-oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate, showcasing a novel method for oxazolidinone synthesis with potential for green chemistry applications (Yadav & Pawar, 2014).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives, including stereochemistry and conformational aspects, plays a crucial role in their reactivity and biological activity. X-ray crystallography and NMR studies provide detailed insights into their structure. For example, the molecular structure of fluorescent oxazolidinone derivatives has been elucidated, revealing their conformation and potential for further chemical modifications (Tang & Verkade, 1996).

Chemical Reactions and Properties

Oxazolidinone derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements, which are essential for their functionalization and application in synthesis. The synthesis of 4-ethyl-5-ethylimino-[1,2,4]-dithiazolidin-3-trithione through hydrolysis and the Dimroth rearrangement exemplifies the chemical versatility of oxazolidinone derivatives (Ovchinnikova et al., 2013).

Scientific Research Applications

  • Anticancer Activity : A study by Campos et al. (2017) investigated the anticancer potential of novel 2-Thioxo-oxazolidin-4-one derivatives. These compounds were found to be non-cytotoxic in human peripheral blood mononuclear cells while exhibiting inhibitory effects on the growth of various tumor cell lines. Certain derivatives induced apoptosis in acute leukemia cells and modulated the expression of genes involved in apoptosis and other cell death processes (Campos et al., 2017).

  • Agricultural Fungicide : Sternberg et al. (2001) described the discovery of famoxadone, a member of the oxazolidinone class, which is effective against plant pathogens in grapes, cereals, tomatoes, potatoes, and other crops. Famoxadone was developed from a derivative of 5-methyl-5-phenyl-3-phenylamino-2-thioxo-4-oxazolidinone (Sternberg et al., 2001).

  • Antibacterial Agents : Research by Reck et al. (2005) and Gordeev & Yuan (2014) explored oxazolidinone derivatives as novel antibacterial agents. These compounds showed potential in treating bacterial infections while reducing undesirable side effects like monoamine oxidase inhibition (Reck et al., 2005), (Gordeev & Yuan, 2014).

  • Antimicrobial Agents : Devi et al. (2013) synthesized several oxazolidinone derivatives and screened them for antimicrobial activity against various bacterial and fungal strains. These compounds demonstrated effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli (Devi et al., 2013).

  • Synthesis of Novel Compounds : Research by Tiwari et al. (2018) involved the synthesis of novel compounds using oxazolidinone derivatives for antimicrobial applications. They evaluated these compounds for their in vitro antifungal and antibacterial activity (Tiwari et al., 2018).

  • Anti-Inflammatory Activity : Golota et al. (2015) focused on the design of new non-steroidal anti-inflammatory drugs using the 4-thiazolidinone core, which includes 2-thioxo-4-thiazolidinone derivatives. These compounds showed anti-exudative activity in in vivo studies (Golota et al., 2015).

  • Enzymatic Synthesis : Yadav & Pawar (2014) investigated the enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate. They focused on the synthesis of 3-ethyl-1,3-oxazolidin-2-one, exploring the reaction mechanism and kinetic modeling (Yadav & Pawar, 2014).

Safety And Hazards

The safety information available indicates that “4-Oxazolidinone, 3-ethyl-2-thioxo-” is a non-combustible solid . The WGK is 3 . The flash point is 113 °C - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-2-6-4(7)3-8-5(6)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILKBTSQUZJHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065128
Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxazolidinone, 3-ethyl-2-thioxo-

CAS RN

10574-66-0
Record name 3-Ethyl-2-thioxo-4-oxazolidinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
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Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
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Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2-thioxooxazolidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EM Mohamed, FA Farghaly - International journal of …, 2014 - researchgate.net
Chemical composition of the fresh and dried mushroom Pleurotus ostreatus and their bioactive secondary metabolic products were studied. The ethanolic extracts of the P. ostreatus …
Number of citations: 71 www.researchgate.net
OPC Ugwu, EU Alum, MB Okon, PM Aja… - RPS Pharmacy and …, 2023 - academic.oup.com
Objectives The anti-nutritional composition and gas chromatography-mass spectrometry (GC-MS) analysis of ethanol root extract and fractions of Sphenocentrum jollyanum (SJ) were …
Number of citations: 4 academic.oup.com

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